molecular formula C13H24O2 B13027369 6-(Cycloheptyloxy)hexanal CAS No. 1383153-78-3

6-(Cycloheptyloxy)hexanal

Cat. No.: B13027369
CAS No.: 1383153-78-3
M. Wt: 212.33 g/mol
InChI Key: UZWFLFOFZUNRKE-UHFFFAOYSA-N
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Description

6-(Cycloheptyloxy)hexanal is an organic compound with the molecular formula C13H24O2. It is characterized by a hexanal backbone with a cycloheptyloxy group attached to the sixth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cycloheptyloxy)hexanal typically involves the reaction of hexanal with cycloheptanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-(Cycloheptyloxy)hexanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cycloheptyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

6-(Cycloheptyloxy)hexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Cycloheptyloxy)hexanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the cycloheptyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells .

Comparison with Similar Compounds

    Cyclohexylhexanal: Similar structure but with a cyclohexyl group instead of a cycloheptyloxy group.

    Cyclooctyloxyhexanal: Similar structure but with a cyclooctyloxy group instead of a cycloheptyloxy group.

    Cyclopentyloxyhexanal: Similar structure but with a cyclopentyloxy group instead of a cycloheptyloxy group.

Uniqueness: 6-(Cycloheptyloxy)hexanal is unique due to the presence of the cycloheptyloxy group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

CAS No.

1383153-78-3

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

6-cycloheptyloxyhexanal

InChI

InChI=1S/C13H24O2/c14-11-7-3-4-8-12-15-13-9-5-1-2-6-10-13/h11,13H,1-10,12H2

InChI Key

UZWFLFOFZUNRKE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OCCCCCC=O

Origin of Product

United States

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